2-Chlorodopamine

概要

説明

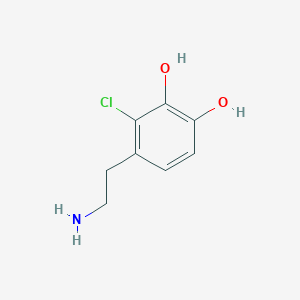

2-Chlorodopamine is a chemical compound with the molecular formula C8H10ClNO2 It is a derivative of dopamine, where a chlorine atom replaces one of the hydrogen atoms on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 2-Chlorodopamine can be synthesized through several methods. One common approach involves the chlorination of dopamine. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom into the dopamine molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions: 2-Chlorodopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in many biochemical pathways.

Reduction: The compound can be reduced to form different amines, depending on the specific conditions and reagents used.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various amines.

科学的研究の応用

2-Chlorodopamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its effects on biological systems, particularly in the context of neurotransmitter function and signaling pathways.

Medicine: Research into this compound includes its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a component in various industrial processes.

作用機序

The mechanism of action of 2-Chlorodopamine involves its interaction with dopamine receptors in the brain. By binding to these receptors, it can modulate neurotransmitter activity and influence various physiological processes. The molecular targets and pathways involved include the dopaminergic signaling pathways, which play a crucial role in regulating mood, behavior, and cognition.

類似化合物との比較

Dopamine: The parent compound, which lacks the chlorine atom.

3-Chlorodopamine: Another chlorinated derivative with the chlorine atom in a different position on the benzene ring.

4-Chlorodopamine: Similar to 2-Chlorodopamine but with the chlorine atom at the fourth position.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

生物活性

2-Chlorodopamine (2-CDA) is a halogenated derivative of dopamine, a critical neurotransmitter in the central nervous system. The introduction of a chlorine atom at the ortho position of the dopamine molecule alters its biological activity and receptor interactions, making it a subject of interest in pharmacological research. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, typically involving electrophilic aromatic substitution on dopamine. A four-step synthesis has been reported, yielding 2-CDA with high purity and efficiency . This compound is characterized by its ability to interact with dopamine receptors, particularly the D1 subtype, due to its structural modifications.

Pharmacological Effects

This compound exhibits significant pharmacological properties, primarily as an agonist at dopamine receptors. Its effects have been studied in various animal models, particularly regarding its impact on renal blood flow and cardiovascular function.

- Renal Vasodilator Activity : In studies involving anesthetized dogs treated with alpha-adrenergic antagonists, 2-CDA was found to increase renal blood flow comparably to dopamine. This effect was blocked by specific DA1 receptor antagonists, indicating a direct action on dopamine receptors .

- Cardiovascular Effects : The compound has also been observed to influence heart rate and blood pressure, although these effects can vary based on dosage and the presence of other receptor modulators.

The biological activity of this compound is primarily mediated through its interaction with dopamine receptors. The presence of the chlorine atom enhances its binding affinity for these receptors compared to unmodified dopamine. This modification may influence receptor conformation and downstream signaling pathways.

Comparative Biological Activity

A comparative analysis of this compound with other dopamine analogs reveals distinct differences in activity:

| Compound | Renal Blood Flow Increase | DA1 Receptor Affinity | Cardiovascular Effects |

|---|---|---|---|

| Dopamine | High | High | Significant |

| This compound | Comparable | Moderate | Variable |

| N-Methyl Analog | Lower | Low | Minimal |

This table illustrates that while 2-CDA retains significant activity at the DA1 receptor, its effects may be modulated by structural changes compared to parent compounds.

Study on Renal Effects

In a controlled study involving canines, researchers administered this compound alongside phenoxybenzamine (an alpha-adrenergic antagonist). The results showed that while both 2-CDA and dopamine increased renal blood flow, the response to 2-CDA was partially inhibited by DA1 antagonists, confirming its selective action on these receptors .

Cardiovascular Impact Assessment

Another study assessed the cardiovascular implications of this compound in a rat model. The compound was administered at varying doses, revealing dose-dependent effects on heart rate and blood pressure. Notably, higher doses resulted in significant tachycardia, which was mitigated by beta-blockers .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in conditions requiring modulation of dopaminergic signaling. Its unique properties may offer advantages over traditional dopamine therapies, particularly in renal and cardiovascular applications. However, further studies are necessary to fully elucidate its pharmacokinetics and long-term effects in human subjects.

特性

IUPAC Name |

4-(2-aminoethyl)-3-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFLNNIHWWVCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCN)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145543 | |

| Record name | 2-Chlorodopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102851-70-7 | |

| Record name | 2-Chlorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。